molecular formula C43H82O6 B3026150 Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester CAS No. 145134-89-0

Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester

Cat. No. B3026150
CAS RN: 145134-89-0
M. Wt: 695.1 g/mol
InChI Key: RFWJYKONNDGWCW-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester, also known as 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, is a chemical compound with the CAS Number: 145134-89-0 . It has a molecular weight of 695.12 . The IUPAC name for this compound is 3-(octanoyloxy)propane-1,2-diyl dipalmitate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 695.12 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of hexadecanoic acid derivatives, including studies on their isotopic labeling and stereochemical properties. For instance, Tulloch (1982) reported the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, showcasing methods to achieve high isotopic purity and maintain optical purity throughout the synthesis processes. These compounds were synthesized for further application in studying lipid metabolism and structural analysis, demonstrating the critical role of hexadecanoic acid derivatives in biochemical research (Tulloch, 1982).

Application in Material Science

The thermal behavior of hexadecanoic acid derivatives has been investigated for potential applications in modifying the properties of materials. Dos Santos et al. (2005) explored the effects of adding hexadecanoic acid derivatives to lower the crystallization temperature of certain substances. Their findings indicate potential applications in enhancing the performance of bio-based lubricants and other materials at low temperatures (Dos Santos, Dockal, & Cavalheiro, 2005).

Biochemical Applications

In the biochemical domain, hexadecanoic acid derivatives have been utilized in the synthesis of complex molecules. Gurudutt et al. (1993) synthesized hexadecyltrimethylammonium bromide from hexadecanoic acid, highlighting its wide range of applications as a cationic detergent in biochemical research. This demonstrates the versatility of hexadecanoic acid derivatives in synthesizing bioactive molecules with specific functions (Gurudutt, Srinivas, & Srinivas, 1993).

Metabolic Studies

Hexadecanoic acid derivatives are also used in studies of metabolism and energy utilization. Lee et al. (2008) synthesized a radiotracer based on hexadecanoic acid for evaluating fatty acid metabolism in the myocardium. This research opens avenues for using hexadecanoic acid derivatives in medical imaging and diagnostic procedures, providing insights into cardiac health and metabolic diseases (Lee et al., 2008).

properties

IUPAC Name

(2-hexadecanoyloxy-3-octanoyloxypropyl) hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWJYKONNDGWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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